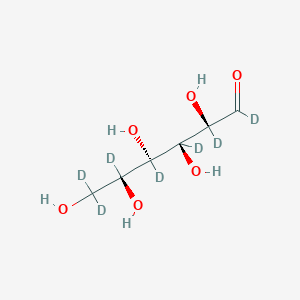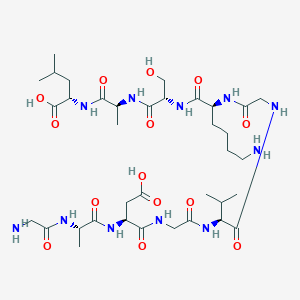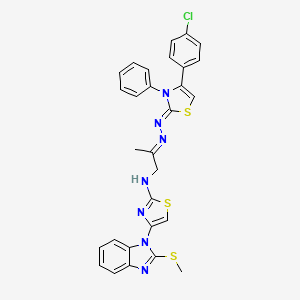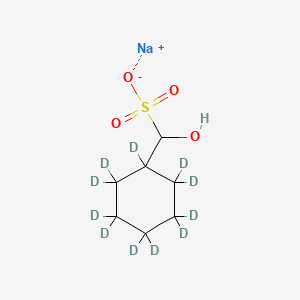
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate: is a complex organic compound characterized by the presence of a cyclohexyl ring with multiple deuterium atoms and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate typically involves the deuteration of cyclohexanol followed by sulfonation. The process can be summarized as follows:
Deuteration of Cyclohexanol: Cyclohexanol is subjected to a deuterium exchange reaction using deuterium oxide (D₂O) in the presence of a suitable catalyst to replace hydrogen atoms with deuterium.
Sulfonation: The deuterated cyclohexanol is then reacted with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as sodium hydroxide (NaOH) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient deuteration and sulfonation processes. The use of high-purity deuterium oxide and methanesulfonyl chloride is crucial to achieve the desired isotopic purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonate group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of cyclohexyl halides or ethers.
Scientific Research Applications
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular dynamics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for specialized chemical processes.
Mechanism of Action
The mechanism of action of Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the rate of chemical reactions and the stability of intermediates, providing insights into reaction pathways and mechanisms. The compound can also serve as a probe to study hydrogen-deuterium exchange processes in various systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanesulfonate: Lacks deuterium atoms, making it less useful for isotopic studies.
Deuterated Cyclohexanol: Does not contain the methanesulfonate group, limiting its reactivity and applications.
Methanesulfonic Acid Sodium Salt: Lacks the cyclohexyl ring, reducing its structural complexity.
Uniqueness
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate is unique due to its combination of a deuterated cyclohexyl ring and a methanesulfonate group. This dual functionality allows it to be used in a wide range of applications, from isotopic labeling to chemical synthesis.
Properties
Molecular Formula |
C7H13NaO4S |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate |
InChI |
InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h6-8H,1-5H2,(H,9,10,11);/q;+1/p-1/i1D2,2D2,3D2,4D2,5D2,6D; |
InChI Key |
PIWKHXNJWLQCPG-YSKAWFRQSA-M |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(O)S(=O)(=O)[O-])([2H])[2H])([2H])[2H])[2H].[Na+] |
Canonical SMILES |
C1CCC(CC1)C(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
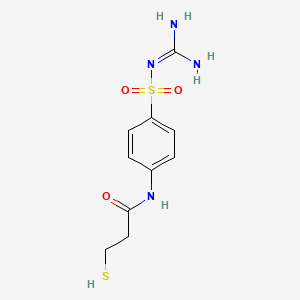
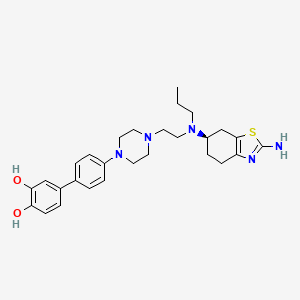
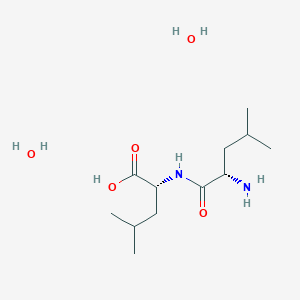
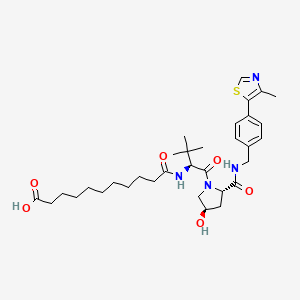
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)

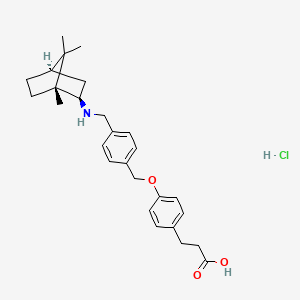
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
